molecular formula C26H20ClNO7 B11326463 dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate

dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11326463
M. Wt: 493.9 g/mol
InChI Key: UFXOBIBGSRTFPB-UHFFFAOYSA-N
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Description

Dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, an isochromen ring, and a benzene dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with phthalic anhydride to form the isochromen ring. This intermediate is then reacted with dimethyl 2-aminoterephthalate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-aminoterephthalate: A precursor in the synthesis of the target compound, sharing the benzene dicarboxylate moiety.

    4-Chlorobenzaldehyde: Another precursor, contributing the chlorophenyl group to the final structure.

    Phthalic Anhydride: Used in the formation of the isochromen ring, similar in structure to the target compound.

Uniqueness

Dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate is unique due to its combination of functional groups and structural features. This uniqueness imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C26H20ClNO7

Molecular Weight

493.9 g/mol

IUPAC Name

dimethyl 2-[[3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C26H20ClNO7/c1-33-24(30)16-6-10-20(25(31)34-2)21(12-16)28-23(29)15-5-9-19-17(11-15)13-22(35-26(19)32)14-3-7-18(27)8-4-14/h3-12,22H,13H2,1-2H3,(H,28,29)

InChI Key

UFXOBIBGSRTFPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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